4-Chloro-2-chloromethyl-5-methylanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-chloromethyl-5-methylanisole is an organic compound with the molecular formula C9H10Cl2O . It is known for its unique structure, which includes a methoxy group, two chlorine atoms, and a methyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-chloromethyl-5-methylanisole typically involves the chlorination of 5-methyl-2-methoxytoluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-chloromethyl-5-methylanisole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 4-hydroxy-2-chloromethyl-5-methylanisole, 4-amino-2-chloromethyl-5-methylanisole, or 4-thio-2-chloromethyl-5-methylanisole can be formed.
Oxidation: 4-Chloro-2-chloromethyl-5-methoxybenzoic acid.
Reduction: 5-Methyl-2-methoxytoluene.
Scientific Research Applications
4-Chloro-2-chloromethyl-5-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-chloromethyl-5-methylanisole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloromethyl-5-methylanisole: Similar structure but with a bromine atom instead of a chlorine atom.
4-Chloro-2-methyl-5-methylanisole: Lacks the chloromethyl group.
4-Chloro-2-chloromethyl-5-methoxybenzaldehyde: Contains an aldehyde group instead of a methyl group.
Properties
IUPAC Name |
1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGSDDTXQLDOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.